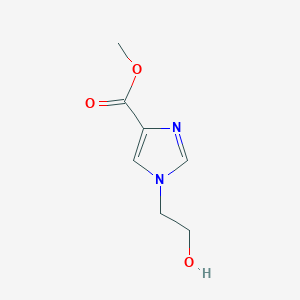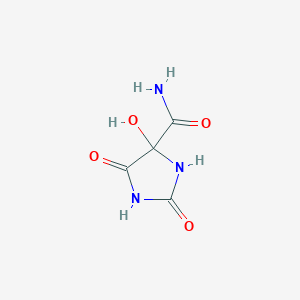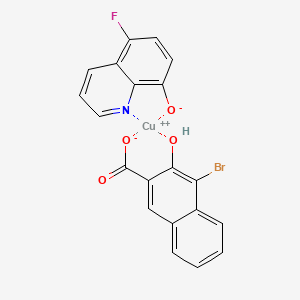
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- is a complex compound with the molecular formula C20H11BrCuFNO4 and a molecular weight of 491.75 . This compound is used primarily in research and industrial applications due to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- involves the reaction of copper salts with 4-bromo-3-hydroxy-2-naphthoic acid and 5-fluoro-8-quinolinol . The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions .
Análisis De Reacciones Químicas
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- involves its interaction with molecular targets, leading to various biochemical effects. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can result in the inhibition or activation of certain biological processes, contributing to its observed effects .
Comparación Con Compuestos Similares
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- can be compared with similar compounds such as:
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar in structure but with an iodine atom instead of fluorine, leading to different reactivity and applications.
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)-:
These comparisons highlight the uniqueness of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- in terms of its specific chemical structure and resulting properties.
Propiedades
Fórmula molecular |
C20H11BrCuFNO4 |
|---|---|
Peso molecular |
491.8 g/mol |
Nombre IUPAC |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-fluoroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6FNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
Clave InChI |
RTHVVOVLCNJEAJ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])F.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)
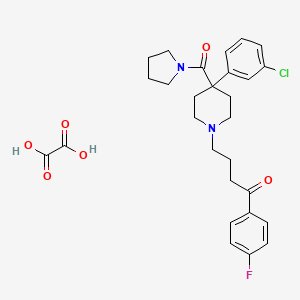
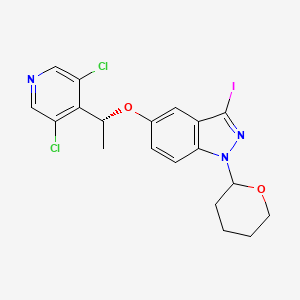


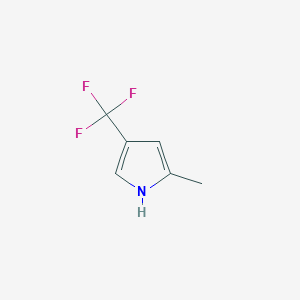
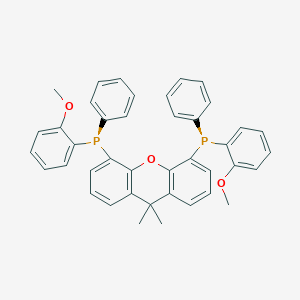
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)

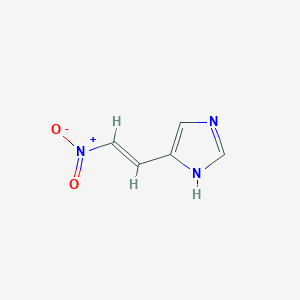
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
